N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide
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Overview
Description
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide family. Cinnamamides are derivatives of cinnamic acid, a naturally occurring compound in plants known for its various pharmacological activities such as antioxidant, antimicrobial, anticancer, and anti-inflammatory properties . This particular compound is characterized by the presence of methoxy groups and a cinnamamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. One efficient method utilizes Lipozyme® TL IM as a catalyst in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .
Industrial Production Methods
Industrial production of cinnamamides, including this compound, often employs enzymatic synthesis due to its efficiency and eco-friendliness. Continuous-flow microreactors are used to optimize the reaction conditions, ensuring high conversion rates and product yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cinnamamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (aldehydes and carboxylic acids), reduced amines, and substituted aromatic compounds
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . The methoxy groups and cinnamamide moiety play crucial roles in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cinnamamides and derivatives of cinnamic acid, such as:
- N-phenethylcinnamamide
- N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
- Coumaroyltyramine derivatives
Uniqueness
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide is unique due to the presence of methoxy groups, which enhance its biological activity and stability. Compared to other cinnamamides, it exhibits better α-glucosidase inhibitory activity, making it a promising candidate for further research and development .
Biological Activity
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
This compound features a cinnamamide backbone, characterized by the presence of a methoxy-substituted phenyl group. The structural formula can be represented as follows:
This compound's unique structure is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Cinnamamide derivatives often exhibit their effects by modulating enzyme activities or binding to receptors involved in various biochemical pathways. For instance, compounds in this class have been shown to interact with ergosterol in fungal cell membranes, leading to antifungal effects .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of cinnamamide derivatives. This compound has demonstrated significant antibacterial and antifungal activities. For example, research indicates that similar compounds exhibit minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potent antimicrobial effects .
Table 1: Antimicrobial Activity of Cinnamamide Derivatives
Compound Name | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Compound A | 458.15 | Staphylococcus aureus |
Compound B | 550.96 | Pseudomonas aeruginosa |
Compound C | 626.62 | Candida albicans |
Anti-inflammatory Activity
Cinnamic acid derivatives are known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The specific anti-inflammatory mechanisms may involve the modulation of NF-kB signaling pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that related cinnamamide derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds suggest significant antiproliferative activity .
Table 2: Cytotoxicity against Cancer Cell Lines
Compound Name | IC50 (μg/mL) | Cancer Cell Line |
---|---|---|
This compound | TBD | MCF-7 |
Compound D | 0.17 | MCF-7 |
Compound E | 1.35 | HeLa |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several cinnamamide derivatives against common pathogens. The results demonstrated that compounds similar to this compound exhibited potent antibacterial activity, with MIC values comparable to standard antibiotics .
- In Vitro Cytotoxicity : In another study, the cytotoxic effects of various cinnamic acid derivatives were assessed on MCF-7 cells. The results indicated that certain substitutions on the phenyl ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could be beneficial for drug development .
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-6-9-16(13-17)18(23-2)14-20-19(21)12-11-15-7-4-3-5-8-15/h3-13,18H,14H2,1-2H3,(H,20,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWCKUKVBFELDS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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